Trichloro(dichloromethyl)silane
Overview
Description
Trichloro(dichloromethyl)silane is an organosilicon compound with the molecular formula CHCl5Si and a molecular weight of 218.369. It is a colorless liquid that is primarily used as an intermediate in the production of other chemicals. The compound is known for its reactivity due to the presence of multiple chlorine atoms attached to the silicon atom .
Mechanism of Action
- . .
Action Environment
Trichloro(dichloromethyl)silane is highly reactive and hydrolyzes to release HCl . Therefore, its action, efficacy, and stability are likely to be influenced by environmental factors such as humidity and temperature. It is also worth noting that the compound is highly flammable .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(dichloromethyl)silane can be synthesized through the direct chlorination of methyltrichlorosilane. The reaction involves the exposure of methyltrichlorosilane to chlorine gas under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process. This method involves the continuous introduction of methyltrichlorosilane and chlorine gas into a reactor, where the reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Trichloro(dichloromethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups, such as alkoxy or amino groups.
Hydrolysis: The compound reacts with water to form dichloromethylsilanediol and hydrochloric acid.
Reduction: This compound can be reduced to form dichloromethylsilane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: This reaction occurs readily in the presence of water or moisture.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with various functional groups.
Hydrolysis: The major products are dichloromethylsilanediol and hydrochloric acid.
Reduction: The major product is dichloromethylsilane.
Scientific Research Applications
Trichloro(dichloromethyl)silane has several applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. It is also used in the preparation of silicon-based polymers and resins.
Biology: The compound is used in the modification of surfaces to create hydrophobic or hydrophilic properties, which is useful in various biological assays.
Medicine: this compound is used in the synthesis of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: It is used in the production of coatings, adhesives, and sealants.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: Similar in structure but lacks the dichloromethyl group. It is used primarily in the production of high-purity silicon for the electronics industry.
Dichloromethylsilane: Contains fewer chlorine atoms and is used in the synthesis of polysilanes and silicon carbide.
Methyltrichlorosilane: Used as a starting material for the synthesis of trichloro(dichloromethyl)silane and other organosilicon compounds.
Uniqueness
This compound is unique due to the presence of both trichloro and dichloromethyl groups attached to the silicon atom. This unique structure imparts distinct reactivity and makes it a versatile intermediate in the synthesis of various organosilicon compounds .
Properties
IUPAC Name |
trichloro(dichloromethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl5Si/c2-1(3)7(4,5)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUJCRPJNSUWKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061778 | |
Record name | Silane, trichloro(dichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-24-3 | |
Record name | Trichloro(dichloromethyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1558-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trichloro(dichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichloro(dichloromethyl)silane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, trichloro(dichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trichloro(dichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(dichloromethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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